molecular formula C13H11ClN4S2 B14797452 7-Chloro-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-amine

7-Chloro-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-amine

Cat. No.: B14797452
M. Wt: 322.8 g/mol
InChI Key: ZLBSIZVCJRBSLJ-UHFFFAOYSA-N
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Description

(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with a chloro and phenylethylthio substituent. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of 4-amino-2-(methylsulfanyl)thiazole-5-carboxamides via the Thorpe-Ziegler reaction. This intermediate is then methylated using dipotassium cyanodithioimidocarbonate and 2-chloroacetamides . The final step involves the I2-catalyzed dehydrogenative condensation of the intermediate with benzaldehydes in DMSO at 120°C, yielding the desired thiazolopyrimidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro and phenylethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

Mechanism of Action

The mechanism of action of (S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of DNA strands, leading to DNA damage and cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H11ClN4S2

Molecular Weight

322.8 g/mol

IUPAC Name

7-chloro-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-amine

InChI

InChI=1S/C13H11ClN4S2/c1-7(8-5-3-2-4-6-8)19-13-16-10(14)9-11(18-13)17-12(15)20-9/h2-7H,1H3,(H2,15,16,17,18)

InChI Key

ZLBSIZVCJRBSLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC3=C(C(=N2)Cl)SC(=N3)N

Origin of Product

United States

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